Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate
Overview
Description
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4. This compound is characterized by the presence of a bromomethyl group, a fluorine atom, and a nitro group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate typically involves the bromination of methyl 5-fluoro-3-nitrobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of Methyl 2-(aminomethyl)-5-fluoro-3-nitrobenzoate.
Oxidation: Formation of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can undergo reduction, altering the electronic properties of the molecule and affecting its reactivity. The fluorine atom influences the compound’s stability and reactivity by affecting the electron density on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chloromethyl)-5-fluoro-3-nitrobenzoate
- Methyl 2-(bromomethyl)-4-fluoro-3-nitrobenzoate
- Methyl 2-(bromomethyl)-5-fluoro-4-nitrobenzoate
Uniqueness
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is unique due to the specific positioning of the bromomethyl, fluorine, and nitro groups on the benzoate ester. This unique arrangement influences its reactivity and makes it a valuable intermediate in organic synthesis. The presence of the fluorine atom enhances the compound’s stability and can affect its biological activity, making it a useful compound in medicinal chemistry research.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-16-9(13)6-2-5(11)3-8(12(14)15)7(6)4-10/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOSCSXREWAFFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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